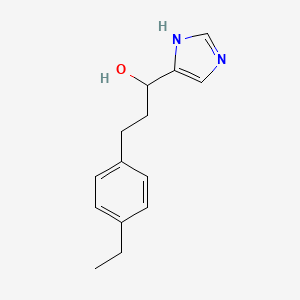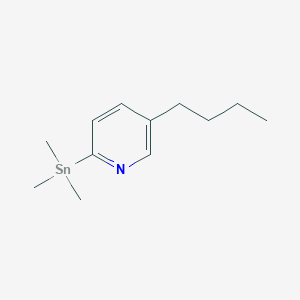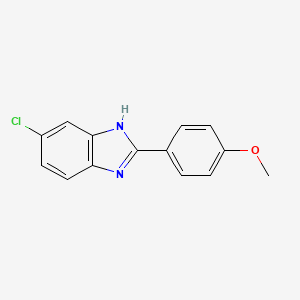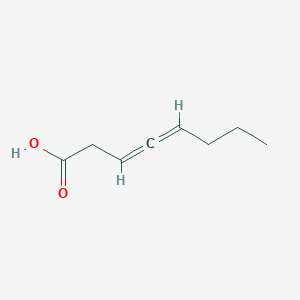![molecular formula C19H34NO22P5 B15199161 5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate](/img/structure/B15199161.png)
5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate is a bioactive molecule known for its significant role in the biomedical industry. This compound has shown potential as an effective inhibitor of cancer cell growth, particularly in hepatocellular and colorectal cancers. It also plays a role in regulating glucose metabolism, making it a promising candidate for diabetes treatment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate involves multiple steps, starting with the preparation of the myo-inositol core. The benzoylaminohexyl group is then introduced through a series of reactions, including protection and deprotection steps to ensure the selective functionalization of the inositol ring. The final product is obtained through phosphorylation reactions, which introduce the pentakisphosphate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the final product, adhering to stringent regulatory standards. The production process includes the use of cleanroom environments and specialized equipment to handle the complex synthesis and purification steps.
化学反应分析
Types of Reactions
5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inositol ring.
Reduction: Used to reduce any oxidized intermediates back to their original state.
Substitution: Functional groups on the inositol ring can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various phosphorylating agents for introducing phosphate groups. The reactions are typically carried out under controlled temperatures and pH to ensure high yield and purity of the final product.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of the inositol ring, each with unique biological activities and potential therapeutic applications.
科学研究应用
5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying phosphorylation reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell growth and metabolism.
Medicine: Explored as a potential therapeutic agent for cancer and diabetes due to its ability to inhibit cancer cell growth and regulate glucose metabolism.
Industry: Utilized in the development of new drugs and therapeutic agents, particularly in the field of oncology.
作用机制
The compound exerts its effects by inhibiting the ROCK signaling pathways, which are implicated in cancer cell migration and invasion. By blocking these pathways, 5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate prevents the spread of cancer cells and induces apoptosis (programmed cell death). Additionally, it regulates glucose metabolism by modulating insulin signaling pathways, making it a potential candidate for diabetes treatment.
相似化合物的比较
Similar Compounds
myo-Inositol-1,2,3,4,5,6-hexakisphosphate: Known for its role in cellular signaling and phosphate storage.
D-myo-Inositol-1,4,5-trisphosphate: Involved in calcium signaling pathways.
D-myo-Inositol-1,3,4,5-tetrakisphosphate: Plays a role in regulating various cellular processes.
Uniqueness
5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate is unique due to its specific structure, which allows it to inhibit ROCK signaling pathways effectively. This makes it a valuable compound for cancer research and potential therapeutic applications.
属性
分子式 |
C19H34NO22P5 |
|---|---|
分子量 |
783.3 g/mol |
IUPAC 名称 |
[(1R,2S,4R,5S)-3-(6-benzamidohexoxy)-2,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H34NO22P5/c21-19(12-8-4-3-5-9-12)20-10-6-1-2-7-11-37-13-14(38-43(22,23)24)16(40-45(28,29)30)18(42-47(34,35)36)17(41-46(31,32)33)15(13)39-44(25,26)27/h3-5,8-9,13-18H,1-2,6-7,10-11H2,(H,20,21)(H2,22,23,24)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)/t13?,14-,15+,16+,17-,18? |
InChI 键 |
IXYNNGQAIOJOOH-TYRIJTPFSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCCOC2[C@@H]([C@H](C([C@H]([C@@H]2OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCCOC2C(C(C(C(C2OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate](/img/structure/B15199084.png)
![Bis(benzo[b]thiophen-2-yl)dimethylsilane](/img/structure/B15199092.png)

![(4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid](/img/structure/B15199113.png)

![tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B15199123.png)
![N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B15199141.png)
![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15199146.png)


![Benzo[b]thiophene-5-carbaldehyde oxime](/img/structure/B15199156.png)

![1-(1H-Benzo[d]imidazol-2-yl)propan-1-one](/img/structure/B15199165.png)

